2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a dimethylamino substituent on the thiazole ring and a sulfanyl-linked acetamide group connected to a 3,4,5-trimethoxyphenyl moiety. The thiazolo-pyrimidine core is a common scaffold in medicinal chemistry, often associated with antiviral, antimicrobial, or antiproliferative properties.
Properties
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-23(2)18-22-16-15(29-18)17(20-9-19-16)28-8-13(24)21-10-6-11(25-3)14(27-5)12(7-10)26-4/h6-7,9H,8H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNYJWZYSJTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has been explored for its potential in various scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA breaks and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide ()
- Structural Differences: Core Heterocycle: The target compound contains a thiazolo[4,5-d]pyrimidine core, whereas the comparator has a cyclopenta-thieno[2,3-d]pyrimidine system. The latter’s fused cyclopentane ring enhances rigidity and may influence binding to hydrophobic pockets in enzymes. Substituents: The target compound’s 3,4,5-trimethoxyphenyl group contrasts with the comparator’s 5-methylisoxazole moiety. The trimethoxyphenyl group is associated with enhanced solubility and tubulin-binding activity, while the isoxazole may improve metabolic stability .
- Hypothetical Activity Comparison: The trimethoxyphenyl group in the target compound likely confers stronger antiproliferative activity against cancer cells compared to the isoxazole-containing analog. The dimethylamino group on the thiazole ring may enhance solubility and bioavailability relative to the methyl group in the comparator.
(b) Bis-pyrimidine Derivatives ()
- Functional Contrast: discusses bis-heterocycles (e.g., bis-pyrimidines), which are structurally distinct from the target compound’s monomeric thiazolo-pyrimidine-acetamide system. Bis-heterocycles often exhibit dual-target inhibition but may suffer from poor pharmacokinetic properties due to higher molecular weight. The target compound’s sulfanyl-acetamide linker may offer better conformational flexibility for target engagement compared to rigid bis-heterocycles.
Limitations of Available Evidence
The provided sources lack direct experimental data on the target compound’s synthesis, biological activity, or physicochemical properties. For example:
Recommended Data Tables (Hypothetical)
Biological Activity
The compound 2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 357.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit various molecular targets involved in disease processes. Notably, it has been identified as a MALT1 inhibitor , which is significant in the context of autoimmune diseases and certain cancers. MALT1 is a critical component in the signaling pathways of lymphocytes and plays a role in the regulation of cell survival and proliferation.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in vitro against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL across different cell lines, indicating potent cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : Moderate to high antimicrobial activity was observed, with some derivatives showing up to 16 times more potency than standard antibiotics like ampicillin.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways.
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased solubility and bioavailability |
| Variation in thiazole substitution | Altered binding affinity to target proteins |
| Dimethylamino group | Enhanced potency against cancer cell lines |
Case Studies
Several studies have documented the effectiveness of this compound:
-
Study on Cancer Cell Lines :
- Researchers synthesized various derivatives and tested them against HT29 cells.
- Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity.
-
Antimicrobial Evaluation :
- A series of thiazolo-pyrimidine derivatives were screened for antimicrobial activity.
- The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against S. aureus.
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Inflammation Model :
- In a murine model of inflammation induced by LPS (lipopolysaccharide), treatment with the compound resulted in a significant decrease in TNF-alpha levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
